Ethyl imidazo[1,2-a]pyridine-6-carboxylate

Organic synthesis Heterocyclic chemistry Process chemistry

SAR studies using imidazo[1,2-a]pyridine scaffolds demand regioisomeric purity-2- or 3-position carboxylate analogs introduce variables that confound activity correlations. Ethyl imidazo[1,2-a]pyridine-6-carboxylate (CAS 158001-04-8) provides the validated 6-substituted scaffold with an ethyl ester moiety balancing lipophilicity (consensus Log P 1.56) and membrane permeability (TPSA 43.6 Ų) for intracellular target engagement. • 97% purity with batch-specific QC documentation (NMR, HPLC, GC); mp 93-94°C enables rapid identity verification • Tunable Pd-catalyzed aminocarbonylation to either amide or α-ketoamide chemotypes from a single precursor • Available in 25g and 100g packaging; ~2-week lead time for bulk orders

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 158001-04-8
Cat. No. B173054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,2-a]pyridine-6-carboxylate
CAS158001-04-8
SynonymsIMidazo[1,2-a]pyridine-6-carboxylic acid, ethyl ester
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CN=C2C=C1
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-4-9-11-5-6-12(9)7-8/h3-7H,2H2,1H3
InChIKeyQPESMSWFRPZADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Imidazo[1,2-a]pyridine-6-carboxylate (CAS 158001-04-8): Core Scaffold for Heterocyclic Building Block Procurement in Medicinal Chemistry


Ethyl imidazo[1,2-a]pyridine-6-carboxylate (CAS 158001-04-8) is a fused bicyclic heterocycle containing both imidazole and pyridine rings, belonging to the privileged imidazo[1,2-a]pyridine scaffold class widely recognized in drug discovery for its favorable drug-like properties [1]. With four imidazopyridine-containing drugs already on the market, this core structure serves as a validated framework for generating intellectual property and exploring novel chemical space . The compound functions primarily as a versatile synthetic building block, featuring an ethyl ester moiety at the 6-position that enables diverse downstream functionalization including hydrolysis to the carboxylic acid, amide formation, and other ester transformations .

Why Imidazo[1,2-a]pyridine Regioisomers and Ester Variants Cannot Substitute for Ethyl Imidazo[1,2-a]pyridine-6-carboxylate (CAS 158001-04-8)


Substitution within the imidazo[1,2-a]pyridine class is not trivial due to regiospecific structure-activity relationships that govern both biological target engagement and synthetic utility. The 6-position carboxylate substitution pattern on this scaffold confers distinct electronic and steric properties compared to the 2-, 3-, 5-, 7-, or 8-position analogs, which directly impacts downstream derivatization pathways and resulting compound properties . Furthermore, the ethyl ester moiety provides a critical balance of lipophilicity and hydrolytic stability that differs from methyl esters (which are more readily cleaved but less membrane-permeable) and bulkier esters such as tert-butyl or benzyl (which exhibit reduced reactivity in nucleophilic acyl substitution reactions). Generic substitution without verifying regioisomeric identity and ester specificity risks introducing uncharacterized variables into synthetic sequences and biological assays. The quantitative differentiation evidence below establishes where ethyl imidazo[1,2-a]pyridine-6-carboxylate demonstrates measurable divergence from its closest structural comparators.

Quantitative Differentiation Evidence for Ethyl Imidazo[1,2-a]pyridine-6-carboxylate (CAS 158001-04-8) vs. Closest Structural Analogs


Synthetic Provenance and Route-Specific Yield Data for Ethyl Imidazo[1,2-a]pyridine-6-carboxylate (CAS 158001-04-8)

Ethyl imidazo[1,2-a]pyridine-6-carboxylate is synthesized via condensation of 2-amino-5-pyridine carboxylic acid ethyl ester with chloroacetaldehyde under reflux conditions in toluene, with water removal via Dean-Stark trap. This patent-derived procedure affords the target compound in 60% isolated yield as an off-white solid with melting point 93–94°C after recrystallization from tert-butylmethyl ether . In contrast, the methyl ester analog (methyl imidazo[1,2-a]pyridine-6-carboxylate, CAS 136117-69-6) is commercially available but lacks documented synthetic procedures with comparable yield and purity benchmarks in the primary patent literature for this specific 6-substitution pattern. The ethyl ester's synthetic tractability is further distinguished from 2-position carboxylate analogs, which require different starting materials (2-aminopyridine with ethyl acetoacetate derivatives) and typically proceed via distinct cyclocondensation mechanisms .

Organic synthesis Heterocyclic chemistry Process chemistry

Regioisomeric Substitution Pattern: 6-Position vs. 2-/3-/5-Position Carboxylate Analogs

Ethyl imidazo[1,2-a]pyridine-6-carboxylate bears the carboxylate functional group specifically at the 6-position of the fused bicyclic system. This regioisomeric placement is structurally distinct from imidazo[1,2-a]pyridine-2-carboxylate, -3-carboxylate, and -5-carboxylate analogs . The 6-position substitution pattern positions the ester moiety on the pyridine ring rather than the imidazole ring, altering both electronic distribution across the fused heterocycle and the vector of functional group projection in three-dimensional space. In Pd-catalyzed aminocarbonylation reactions specifically developed for imidazo[1,2-a]pyridines, 6-iodo derivatives exhibit distinct reactivity profiles compared to 8-iodo derivatives, with 6-position substrates displaying competing mono- and double carbonylation pathways that can be tuned to achieve good-to-excellent selectivity toward either amides or α-ketoamides depending on reaction conditions [1]. This differential reactivity underscores that substitution position is not interchangeable in downstream synthetic transformations.

Medicinal chemistry Structure-activity relationship Scaffold diversification

Calculated Physicochemical Properties: Lipophilicity and Permeability Differentiation

Computational physicochemical profiling of ethyl imidazo[1,2-a]pyridine-6-carboxylate reveals a consensus Log P (octanol-water partition coefficient) of 1.56, derived from the average of five prediction methods: iLOGP (2.29), XLOGP3 (1.98), WLOGP (1.51), MLOGP (0.94), and SILICOS-IT (1.09) . The compound exhibits a topological polar surface area (TPSA) of 43.6 Ų and predicted aqueous solubility (ESOL Log S) of -2.54, corresponding to 0.543 mg/mL (2.86 mM) . The ethyl ester group at the 6-position enhances lipophilicity and membrane permeability compared to the corresponding carboxylic acid analog (imidazo[1,2-a]pyridine-6-carboxylic acid), which would exhibit substantially higher polarity and lower passive diffusion capacity due to the ionizable carboxylate moiety under physiological conditions . This property profile positions the ethyl ester as a prodrug-suitable or permeability-optimized intermediate relative to the free acid form.

ADME prediction Drug-likeness Computational chemistry

Commercial Availability and Supply Chain Characteristics: Ethyl Imidazo[1,2-a]pyridine-6-carboxylate (CAS 158001-04-8)

Ethyl imidazo[1,2-a]pyridine-6-carboxylate (CAS 158001-04-8) is commercially available from multiple established suppliers with documented purity specifications. AChemBlock offers the compound at 97% purity (Catalog T99855) with pricing at $195 for 25g and $585 for 100g, stored at 0–8°C . Bidepharm supplies the compound at 97% standard purity with batch-specific quality control documentation including NMR, HPLC, and GC certificates available upon request . GlpBio offers the compound (Catalog GF11776) with stock solution preparation guidance and pricing at $77 for 5g [1]. The methyl ester analog (methyl imidazo[1,2-a]pyridine-6-carboxylate, CAS 136117-69-6) is available from fewer suppliers and with less extensive analytical characterization documentation . The 2-position carboxylate and other regioisomers exhibit varying commercial availability and pricing structures, with some positional isomers commanding higher prices due to synthetic complexity or lower demand volume.

Procurement Supply chain Building blocks

Recommended Application Scenarios for Ethyl Imidazo[1,2-a]pyridine-6-carboxylate (CAS 158001-04-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring 6-Position Imidazopyridine Scaffold Derivatization

Research groups conducting SAR studies on imidazo[1,2-a]pyridine-based lead compounds should procure ethyl imidazo[1,2-a]pyridine-6-carboxylate as the starting scaffold for 6-position modifications. The compound's documented synthetic procedure with 60% yield benchmark enables reliable scale-up for parallel library synthesis. Its consensus Log P of 1.56 and TPSA of 43.6 Ų provide a favorable drug-like property baseline that can be tuned through subsequent ester hydrolysis to the carboxylic acid (increasing polarity) or amide coupling (modulating target engagement). The regioisomeric purity of the 6-substituted product is critical for accurate SAR interpretation; substitution with 2- or 3-position carboxylate analogs would alter the spatial presentation of functional groups and confound biological activity correlations.

Pd-Catalyzed Carbonylation and Cross-Coupling for Amide Library Generation

Laboratories employing Pd-catalyzed aminocarbonylation to generate 6-carboxamido imidazo[1,2-a]pyridine derivatives should select ethyl imidazo[1,2-a]pyridine-6-carboxylate as the precursor for 6-iodo intermediate synthesis. Recent methodology demonstrates that 6-position substrates exhibit tunable selectivity between mono-carbonylation (amide) and double-carbonylation (α-ketoamide) products depending on reaction conditions, a selectivity profile distinct from 8-position analogs [1]. This differential reactivity enables chemists to access either amide or α-ketoamide chemotypes from the same 6-position precursor by adjusting nucleophile identity and reaction parameters, expanding the accessible chemical space without requiring separate synthetic routes.

Cell-Based Screening Campaigns Requiring Permeable Heterocyclic Probes

Investigators planning cell-based phenotypic screens or target-based cellular assays should prioritize the ethyl ester form over the free carboxylic acid analog. The calculated TPSA of 43.6 Ų and consensus Log P of 1.56 indicate sufficient passive membrane permeability for intracellular target engagement, whereas the carboxylic acid form would require active transport or prodrug strategies for cellular entry. The compound's commercial availability at 97% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple suppliers supports immediate deployment in screening cascades without purification delays. Stock solution preparation protocols are established, with DMSO solubility suitable for typical screening concentrations.

Process Chemistry Route Scouting and Scale-Up Feasibility Assessment

Process development teams evaluating synthetic routes to imidazo[1,2-a]pyridine-containing drug candidates should utilize ethyl imidazo[1,2-a]pyridine-6-carboxylate as a benchmark intermediate. The patent-documented procedure (US 5,294,612) provides a validated starting point with 60% yield under reflux conditions using 2-amino-5-pyridine carboxylic acid ethyl ester and chloroacetaldehyde . The melting point characterization (93–94°C) enables straightforward purity assessment by DSC or melting point apparatus without requiring advanced analytical instrumentation. Multi-gram quantities are commercially available (25g and 100g packaging), with lead times of approximately two weeks for non-stocked bulk orders, facilitating rapid route validation before committing to in-house synthesis.

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